![molecular formula C9H17NO2S B13217898 7-(Propane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13217898.png)
7-(Propane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Propane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane is a bicyclic compound that features a unique structural framework. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. Its structure includes a sulfonyl group attached to a bicyclic azabicycloheptane framework, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Propane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane typically involves the reaction of a suitable azabicycloheptane precursor with a sulfonylating agent. One common method involves the use of propane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Propane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonyl group can yield thiols or sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce thiols or sulfides.
Applications De Recherche Scientifique
7-(Propane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to study enzyme interactions and inhibition due to its unique structure.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-(Propane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
7,7-Dichlorobicyclo[4.1.0]heptane: Similar bicyclic structure but with chlorine substituents.
7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom in the bicyclic framework.
Bicyclo[4.1.0]heptenes: A class of compounds with similar bicyclic structures but different substituents.
Uniqueness
7-(Propane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the sulfonyl group with the rigid bicyclic structure makes it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H17NO2S |
|---|---|
Poids moléculaire |
203.30 g/mol |
Nom IUPAC |
7-propylsulfonyl-7-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C9H17NO2S/c1-2-7-13(11,12)10-8-5-3-4-6-9(8)10/h8-9H,2-7H2,1H3 |
Clé InChI |
YXEVQRTXTDHIIL-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)(=O)N1C2C1CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate](/img/structure/B13217816.png)
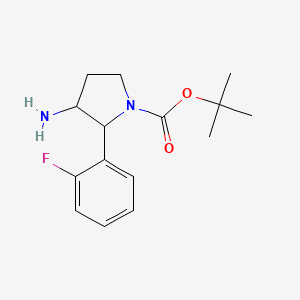

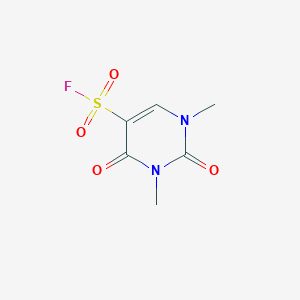
![4-[2-(tert-Butylsulfanyl)ethyl]piperidine](/img/structure/B13217828.png)
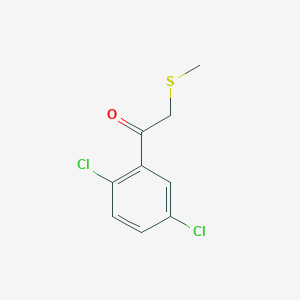
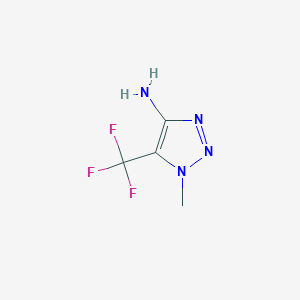
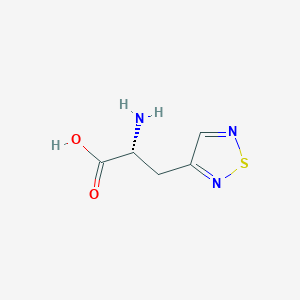
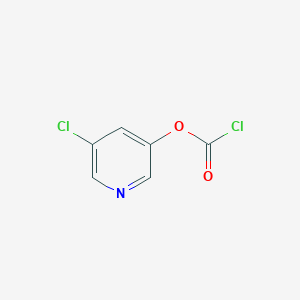
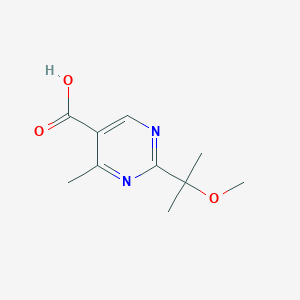
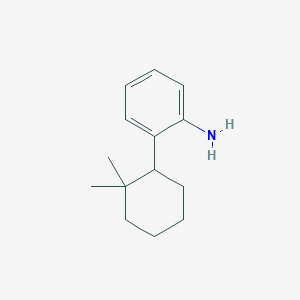

![4-[(2-Methoxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13217871.png)

